molecular formula C16H17NO B3294228 Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride CAS No. 886505-06-2

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride

Cat. No.: B3294228
CAS No.: 886505-06-2
M. Wt: 239.31 g/mol
InChI Key: PXERYCIMGDQEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride involves several steps. One common synthetic route includes the reaction of dibenzofuran with isopropylamine under specific conditions to form the desired amine derivative. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the target compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, contributing to its effects in various biological systems .

Comparison with Similar Compounds

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride can be compared with other similar compounds, such as:

  • Dibenzofuran-4-ylmethyl-amine hydrochloride
  • Isopropyl-amine hydrochloride
  • Dibenzofuran derivatives

The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner. This makes it valuable for specific research applications where other compounds may not be as effective .

Properties

CAS No.

886505-06-2

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(dibenzofuran-4-ylmethyl)propan-2-amine

InChI

InChI=1S/C16H17NO/c1-11(2)17-10-12-6-5-8-14-13-7-3-4-9-15(13)18-16(12)14/h3-9,11,17H,10H2,1-2H3

InChI Key

PXERYCIMGDQEDC-UHFFFAOYSA-N

SMILES

CC(C)NCC1=C2C(=CC=C1)C3=CC=CC=C3O2.Cl

Canonical SMILES

CC(C)NCC1=C2C(=CC=C1)C3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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